Tetraammonium hexacyanoferrate

Description

Properties

IUPAC Name |

tetraazanium;iron(2+);hexacyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4H3N/c6*1-2;;;;;/h;;;;;;;4*1H3/q6*-1;+2;;;;/p+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQVPEBHZMCRMC-UHFFFAOYSA-R | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

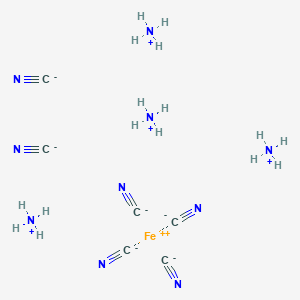

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[NH4+].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16FeN10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051725 | |

| Record name | Tetraammonium hexacyanoferrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Turns blue in air; [HSDB] Light green powder; [MSDSonline] | |

| Record name | Ammonium ferrocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely sol in water; practically insol in alcohol /Trihydrate/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 90 | |

| Record name | AMMONIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, TURNS BLUE IN AIR | |

CAS No. |

14481-29-9 | |

| Record name | Tetraammonium hexacyanoferrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMMONIUM FERROCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHD63ZGL2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FERROCYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthesis Methodologies for Tetraammonium Hexacyanoferrate and Analogues

Controlled Precipitation Techniques

Controlled precipitation is a cornerstone of synthesizing tetraammonium hexacyanoferrate with desired properties. This approach involves the careful manipulation of reaction conditions to influence the nucleation and growth of crystals from a solution. By managing parameters such as precursor concentration, pH, temperature, and mixing speed, the morphology and size of the resulting particles can be precisely tailored.

Neutralization Reactions

One of the most direct routes to synthesize this compound is through the neutralization of ferrocyanic acid (H₄[Fe(CN)₆]) with an aqueous solution of ammonia (B1221849) (NH₃) wikipedia.org. This acid-base reaction yields the tetraammonium salt and water, as depicted in the following equation:

H₄[Fe(CN)₆] + 4NH₃ → (NH₄)₄[Fe(CN)₆]

The primary advantage of this method is the potential for high purity, as it avoids the introduction of other metal cations, such as potassium or sodium, which are common in other precipitation methods. The reaction is typically carried out in an aqueous medium, and the product can be isolated by subsequent precipitation, often facilitated by the addition of a less polar solvent like ethanol (B145695), in which the salt is insoluble.

| Parameter | Condition | Observation |

| Reactants | Ferrocyanic acid, Aqueous Ammonia | Formation of soluble this compound |

| Solvent | Water | Facilitates the acid-base neutralization |

| Isolation | Addition of Ethanol | Precipitation of the product due to decreased solubility |

| Product Purity | High | Free from alkali metal impurities |

This table illustrates the typical conditions for the synthesis of this compound via a neutralization reaction.

Reactive Precipitation from Precursors

Reactive precipitation, also known as co-precipitation, is a widely employed technique for the synthesis of this compound and its analogues. This method involves mixing aqueous solutions of soluble precursors to induce the formation of the desired insoluble or sparingly soluble product. For this compound, this can be achieved by reacting a soluble hexacyanoferrate(II) salt, such as sodium hexacyanoferrate(II) (Na₄[Fe(CN)₆]), with an ammonium (B1175870) salt, like ammonium chloride (NH₄Cl).

While direct synthesis of pure this compound via this method can be challenging due to the solubility of the product, it is a common route for producing mixed-cation hexacyanoferrates. For instance, the synthesis of an ammonium-containing analogue, ammonium copper hexacyanoferrate, involves the co-precipitation of a copper salt, a hexacyanoferrate, and an ammonium salt seoultech.ac.krnih.gov. The general principle involves the displacement of cations from the hexacyanoferrate lattice by ammonium ions.

A study on the synthesis of copper hexacyanoferrate nanoparticles, an analogue, demonstrated a typical procedure where an aqueous solution of CuCl₂ was slowly added to a solution of K₃[Fe(CN)₆] containing KCl under stirring researchgate.net. To synthesize an ammonium-containing analogue, an ammonium salt would be included in the reaction mixture.

| Precursor 1 | Precursor 2 | Product Analogue |

| Copper(II) Chloride | Potassium Hexacyanoferrate(III) | Copper Hexacyanoferrate |

| Nickel(II) Sulfate (B86663) | Potassium Hexacyanoferrate(III) | Nickel Hexacyanoferrate |

| Zinc(II) Chloride | Potassium Hexacyanoferrate(III) | Zinc Hexacyanoferrate |

This interactive table provides examples of precursor combinations used in the reactive precipitation of metal hexacyanoferrate analogues.

Impact of Precursor Ratios and Mixing Strategies

The stoichiometry of the reactants, or the precursor ratio, plays a critical role in determining the composition and structure of the final product in reactive precipitation. In the synthesis of metal hexacyanoferrates, the ratio of the metal cation to the hexacyanoferrate anion can influence the formation of vacancies within the crystal lattice nih.gov. For instance, in the synthesis of zinc hexacyanoferrate, a metal-to-hexacyanoferrate ratio of 3:2 results in vacancies in the [Fe(CN)₆]³⁻ sites to maintain charge neutrality nih.gov. These vacancies are often occupied by water molecules.

The strategy employed for mixing the precursor solutions also has a profound impact on the resulting particle characteristics. Rapid mixing often leads to rapid nucleation and the formation of a large number of small particles, which may be amorphous or poorly crystalline. Conversely, slow, controlled addition of one precursor to the other can promote crystal growth over nucleation, resulting in larger, more well-defined crystals. A study on the synthesis of copper hexacyanoferrate highlighted the importance of synthesis conditions, including concentration ratios, on the resulting crystal structures and their properties spast.org.

| Precursor Ratio (Metal:Hexacyanoferrate) | Expected Impact on Analogue Structure | Reference |

| 1:1 | Fewer lattice vacancies | nih.gov |

| > 1:1 | Increased likelihood of lattice vacancies | nih.gov |

This table illustrates the influence of precursor ratios on the crystal structure of metal hexacyanoferrate analogues.

Templated and Additive-Mediated Synthesis

To exert even greater control over the nanostructure of this compound and its analogues, templated and additive-mediated synthesis approaches are employed. These methods utilize ancillary chemical agents, such as chelators and surfactants, to direct the formation and assembly of the desired material.

Chelation-Assisted Control of Nanostructure Formation

Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion. In the context of hexacyanoferrate synthesis, chelating agents can be used to control the concentration of free metal ions in the solution, thereby influencing the kinetics of nucleation and crystal growth. By slowing down the reaction rate, chelating agents can promote the formation of more crystalline and well-defined nanostructures.

For example, in the synthesis of iron hexacyanoferrate, a close analogue, ethylenediaminetetraacetic acid (EDTA) has been used as a chelating agent. The presence of EDTA was found to produce faceted particles, and by adjusting the synthesis pH, which affects the chelation strength of EDTA, it was possible to control the particle size and the number of vacancies in the crystal lattice.

| Chelating Agent | Metal Ion | Effect on Synthesis |

| EDTA | Fe²⁺/Fe³⁺ | Slower reaction kinetics, larger and more faceted particles |

| Citrate (B86180) | Co²⁺ | Controlled release of metal ions, leading to uniform particle growth |

This interactive table shows examples of chelating agents and their effects on the synthesis of metal hexacyanoferrate analogues.

Additive-Mediated Co-precipitation Approaches

Additives such as surfactants can be introduced during the co-precipitation process to influence the particle size, morphology, and stability of the resulting colloidal suspension. Surfactants are amphiphilic molecules that can adsorb onto the surface of newly formed particles, preventing their aggregation and controlling their growth.

In the synthesis of iron hexacyanoferrate, the influence of surfactants like sodium citrate and potassium bitartrate (B1229483) has been investigated researchgate.net. The study found that the presence of these surfactants affected the material characteristics and the electrochemical properties of the final product researchgate.net. The choice of surfactant and its concentration can be tailored to achieve specific particle sizes and shapes, from nanoparticles to more complex hierarchical structures.

| Additive (Surfactant) | Effect on Analogue Synthesis | Reference |

| Sodium Citrate | Influences material characteristics and electrochemical properties | researchgate.net |

| Potassium Bitartrate | Influences material characteristics and electrochemical properties | researchgate.net |

This table provides examples of additives used in the co-precipitation of iron hexacyanoferrate and their general effects.

Green Synthesis Approaches for Hexacyanoferrate-Based Materials

The shift towards environmentally sustainable chemical processes has driven the development of green synthesis methods for metal hexacyanoferrates (MHCFs). researchgate.net These approaches prioritize the use of non-toxic solvents, biodegradable materials, and energy-efficient conditions. A prominent strategy involves the use of natural plant extracts and surfactants, which can act as capping or stabilizing agents, controlling the size and morphology of the resulting nanoparticles. researchgate.netrsc.org

Research has demonstrated the use of various natural resources for the synthesis of different MHCFs. For instance, the extract of Azadirachta indica has been successfully employed in the synthesis of cadmium and manganese hexacyanoferrates in water. researchgate.net Similarly, Citrus aurantium (bitter orange) peel extract has been used for the green synthesis of a copper oxide@nickel hexacyanoferrate nanocomposite. researchgate.net Another notable example is the use of Sapindus mukorossi (soap nut), a natural surfactant, for the synthesis of iron hexacyanoferrate (FeHCF) and potassium zinc hexacyanoferrate (KZnHCF) nanoparticles in an aqueous medium. researchgate.netrsc.org These methods are not only eco-friendly but also offer a rapid and efficient route to produce nanomaterials with high stability and a large surface-to-volume ratio. researchgate.netresearchgate.net The resulting nanoparticles have shown significant potential in applications such as the photocatalytic degradation of organic pollutants. researchgate.netrsc.org

| Natural Agent | Synthesized Hexacyanoferrate | Key Research Findings |

| Azadirachta indica extract | Cadmium Hexacyanoferrate (CdHCF), Manganese Hexacyanoferrate (MnHCF) | Utilized for the removal of acid and xanthene dyes from water. researchgate.net |

| Citrus aurantium peel extract | CuO@Nickel Hexacyanoferrate (NiHCF) | Nanocomposite demonstrated 97% degradation of Bisphenol A (BPA) in sunlight. researchgate.net |

| Sapindus mukorossi (natural surfactant) | Iron Hexacyanoferrate (FeHCF) | Produced nanoparticles (10-60 nm) effective for photocatalytic degradation of hazardous polycyclic aromatic hydrocarbons (PAHs). researchgate.net |

| Sapindus mukorossi (natural surfactant) | Potassium Zinc Hexacyanoferrate (KZnHCF) | Resulted in nanocubes that showed 94.15% degradation of Malachite Green dye under optimized conditions. rsc.org |

Immobilization Strategies for Supported Hexacyanoferrate Materials

A significant challenge in the application of metal hexacyanoferrates is their common production as fine, nano- or micrometer-sized powders, which complicates their separation and recovery in large-scale systems. mdpi.com To overcome this, various immobilization strategies have been developed to anchor or confine the hexacyanoferrate particles onto or within larger, more manageable support matrices. These strategies generally fall into two categories: encapsulation of pre-synthesized particles and direct in-situ synthesis on a support. mdpi.com

Encapsulation involves the physical entrapment of pre-synthesized hexacyanoferrate nanoparticles within the porous structure of a host material. mdpi.com This method relies on the support having a pore network that is large enough to accommodate the nanoparticles while preventing them from leaching out. The spatial confinement offered by porous materials can also help maintain the uniform size distribution and stability of the encapsulated particles. nih.gov

The choice of the porous support is critical. For materials like silica (B1680970) gel, if the average pore diameter is too small relative to the size of the hexacyanoferrate crystals (typically 20-50 nm), the particles may predominantly locate on the external surface, blocking pore channels and limiting the loading capacity. mdpi.com A variety of materials have been explored as supports for encapsulation, leveraging their inherent porosity and stability.

| Porous Support Type | Encapsulation Strategy | Key Considerations |

| Porous Organic Polymers (POPs) | Entrapment of pre-synthesized metal clusters/nanoparticles during polymer formation or via post-synthetic loading. nih.gov | Offers spatial confinement, ensuring uniform size and stability of the encapsulated particles. nih.gov |

| Silica Gel | Impregnation with a suspension of pre-synthesized hexacyanoferrate nanoparticles. | Pore size of the silica must be sufficiently large to accommodate the nanoparticles internally to avoid surface blockage. mdpi.com |

| Biopolymers (e.g., Alginate) | Mixing a hexacyanoferrate suspension with a biopolymer solution followed by gelation to form beads or capsules. | Provides a simple and environmentally friendly method for creating granulated, easy-to-handle composite materials. |

In-situ synthesis is a powerful technique where the hexacyanoferrate compound is formed directly within the porous network of the support material. mdpi.com This is typically achieved by sequentially introducing the precursor solutions into the support matrix, allowing the precipitation reaction to occur in a confined space. This method can lead to a more uniform distribution and stronger anchoring of the hexacyanoferrate particles compared to encapsulation.

On Inorganic Matrices: For inorganic supports like silica or porous glass, the process often involves successive impregnation steps. First, the matrix is soaked in a solution containing one of the precursor metal ions. After rinsing, it is exposed to a solution of the hexacyanoferrate precursor, leading to the formation of the insoluble metal hexacyanoferrate precipitate within the pores. mdpi.com Repeating these cycles can increase the loading of the active material. The pore size of the inorganic matrix directly influences the size of the resulting hexacyanoferrate crystals. mdpi.com

On Polymeric Resins: Ion-exchange resins are particularly effective supports for in-situ synthesis. mdpi.com For example, a macroreticular anion exchange resin can first be loaded with ferrocyanide anions, [Fe(CN)₆]⁴⁻, by passing a potassium or sodium ferrocyanide solution through it. Subsequently, a solution containing a different metal salt (e.g., copper nitrate (B79036) or ferric nitrate) is introduced. The metal cations diffuse into the resin and react with the bound ferrocyanide anions, causing the in-situ precipitation of the desired metal hexacyanoferrate within the resin's porous structure. mdpi.com The sequence of adding precursors can be reversed, starting with a cation exchange resin to bind the metal ion first. mdpi.com

| Support Matrix | Precursor 1 | Precursor 2 | Synthesis Sequence | Resulting Composite |

| Anion Exchange Resin (e.g., IRA-904) | Potassium Ferrocyanide | Copper Nitrate | 1. Resin is treated to bind ferrocyanide anions. 2. Resin is subsequently contacted with copper nitrate solution. mdpi.com | Copper Hexacyanoferrate immobilized within the resin. mdpi.com |

| Anion Exchange Resin | Potassium Ferrocyanide | Ferric Nitrate | 1. Resin binds ferrocyanide anions from solution. 2. The loaded resin is then mixed with a ferric nitrate solution. mdpi.com | Iron Hexacyanoferrate immobilized within the resin. mdpi.com |

| Silica Matrix / Porous Glass | Metal Salt (e.g., Co(BF₄)₂) in Methanol | Tetrabutylammonium Hexacyanoferrate | Successive impregnation cycles, alternating between the metal salt and hexacyanoferrate solutions. mdpi.com | Cobalt Hexacyanoferrate deposited within the silica pores. mdpi.com |

| Zirconium Hydroxide | Potassium Hexacyanoferrate(II) | Nickel Salt | The support is coated with K₂Ni[Fe(CN)₆] through an ion-exchange/precipitation process. | Nickel Hexacyanoferrate supported on zirconium hydroxide. |

Coordination Chemistry and Structural Elucidation of Tetraammonium Hexacyanoferrate

Electronic Structure and Ligand Field Considerations of the Hexacyanoferrate Anionresearchgate.netdoubtnut.com

The electronic properties of the hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, are fundamental to understanding its chemical behavior and are well-described by ligand field theory. In this complex, the central iron atom possesses a +2 oxidation state, resulting in an electronic configuration of [Ar] 3d⁶. doubtnut.comaskfilo.com The six cyanide (CN⁻) ligands surrounding the iron center are classified as strong-field ligands in the spectrochemical series.

According to Crystal Field Theory (CFT), these ligands induce a significant energetic splitting of the d-orbitals into two distinct sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). askfilo.comblogspot.com The energy separation between these levels is known as the crystal field splitting energy (Δoct). For the [Fe(CN)₆]⁴⁻ anion, the strong-field nature of the cyanide ligands results in a large Δoct that is greater than the electron pairing energy (P) libretexts.org.

This energetic favorability for pairing causes the six 3d electrons of the Fe²⁺ ion to occupy the lower-energy t₂g orbitals completely before any electrons populate the higher-energy e_g orbitals. blogspot.comlibretexts.org The resulting electron configuration is t₂g⁶ e_g⁰. askfilo.comblogspot.com As all electrons are paired, the [Fe(CN)₆]⁴⁻ complex is diamagnetic, meaning it is not attracted to an external magnetic field. askfilo.comlibretexts.org This low-spin configuration is a direct consequence of the strong ligand field exerted by the cyanide ions. blogspot.comlibretexts.org The hybridization scheme consistent with this octahedral geometry and low-spin state is d²sp³. doubtnut.cominfinitylearn.com

| Property | Description | Reference |

|---|---|---|

| Central Metal Ion | Iron (Fe) | youtube.com |

| Oxidation State | +2 | doubtnut.comaskfilo.comquora.com |

| d-Electron Configuration | d⁶ | askfilo.com |

| Ligand Type | Cyanide (CN⁻), Strong-field | blogspot.com |

| Spin State | Low-spin | libretexts.org |

| Orbital Occupancy | t₂g⁶ e_g⁰ | askfilo.comblogspot.com |

| Magnetic Property | Diamagnetic | askfilo.comlibretexts.org |

| Hybridization | d²sp³ | doubtnut.cominfinitylearn.com |

Crystallographic Structures and Polymorphism of Tetraammonium Hexacyanoferrate Analoguesrsc.orgresearchgate.net

The solid-state structure of this compound and its analogues is defined by the coordination geometry of the anion and the way these units are arranged in a crystal lattice.

Octahedral Geometry of the [Fe(CN)₆]⁴⁻ Anionrsc.org

The hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻, consistently exhibits an octahedral geometry. doubtnut.comdoubtnut.com This coordination geometry arises from the central iron(II) ion being symmetrically surrounded by six cyanide ligands. The carbon atom of each cyanide ligand forms a sigma bond with the iron center, with the Fe-C-N linkage being essentially linear. infinitylearn.com This arrangement is typical for coordination complexes with a coordination number of six and is a foundational aspect of its structure. doubtnut.com

Bridging Cyano Ligands in Extended Frameworksresearchgate.net

While the [Fe(CN)₆]⁴⁻ anion exists as a discrete ion in simple salts, the cyanide ligand's ability to coordinate through both its carbon and nitrogen atoms allows it to act as a bridging ligand. rsc.orgacs.org This bridging capability (M-C≡N-M') is the basis for the formation of extended, three-dimensional coordination polymers known as Prussian blue analogues (PBAs). rsc.orgacs.orgacs.org

In these frameworks, hexacyanoferrate units are linked to other metal centers (M') via the nitrogen end of the cyanide ligand, creating a robust, porous cubic lattice. rsc.org The specific structure and properties of these frameworks can be influenced by factors such as the identity of the linking metal ion and the presence of interstitial cations (like ammonium) and water molecules. researchgate.netacs.org The resulting materials can exhibit polymorphism, where different crystal structures or phases can form depending on the precise synthetic conditions. researchgate.net This structural variability can affect the material's physical and chemical properties.

Intermolecular Interactions and Ion-Pairing Phenomena

In solution, the behavior of the highly charged [Fe(CN)₆]⁴⁻ anion is significantly influenced by its interactions with surrounding counterions and solvent molecules.

Influence of Counterions on Complex Behavioraskfilo.com

The nature of the counterion has a profound effect on the properties of the hexacyanoferrate(II) complex, both in solution and in the solid state. The size, charge, and Lewis acidity of the cation influence the extent and nature of ion pairing, which in turn affects the complex's stability, solubility, and electrochemical properties. researchgate.netstackexchange.com

For instance, different counterions can lead to the crystallization of different structural polymorphs with varying amounts of lattice water, which can inhibit the electrochemical activity of the transition metal ions. researchgate.netresearchgate.net The interaction with the counterion can pull electron density across the cyanide ligand, potentially altering the energy levels of the complex and influencing its spectroscopic characteristics. stackexchange.com This effect is critical in the formation and properties of extended frameworks like Prussian blue, where the counterion plays a crucial role in maintaining the structural integrity and mediating ion transport within the lattice. rsc.org

| Counterion | State | C≡N Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Various (K⁺, etc.) | Aqueous Solution (Ion-paired) | ~2020 | researchgate.net |

| Potassium (K⁺) | Solid State | Varies from solution | researchgate.net |

| Alkaline Earth Metals | Solid State | Varies from solution and K⁺ salt | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Tetraammonium Hexacyanoferrate

X-ray Diffraction Techniques for Crystalline Structure Analysis

X-ray diffraction (XRD) stands as a fundamental and powerful non-destructive technique for elucidating the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, detailed information about unit cell dimensions, bond lengths, and bond angles can be obtained.

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the quantitative analysis of mixed-phase samples. In this method, a powdered sample is irradiated with a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline material.

Single-crystal X-ray diffraction provides the most accurate and detailed information about the crystal structure of a compound. A single crystal is mounted on a goniometer and rotated in an X-ray beam, allowing for the collection of a three-dimensional diffraction dataset. From this data, the precise atomic positions within the unit cell can be determined, leading to accurate measurements of bond lengths and angles.

Although a complete single-crystal structure determination for tetraammonium hexacyanoferrate is not detailed in the available research, this technique remains the gold standard for unambiguous structural elucidation of crystalline solids. For closely related compounds, this method has provided critical structural insights.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the chemical environment and bonding within a compound, making them essential for functional group identification and the analysis of molecular structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups. In the context of this compound, IR spectroscopy is particularly useful for identifying the stretching and bending vibrations of the cyanide (C≡N) and ammonium (B1175870) (NH₄⁺) groups.

The most prominent feature in the IR spectrum of hexacyanoferrate complexes is the intense C≡N stretching vibration. The position of this band is sensitive to the oxidation state of the central iron atom. For the ferrocyanide anion, [Fe(CN)₆]⁴⁻, this band typically appears around 2040 cm⁻¹. nih.gov The presence of ammonium ions would also give rise to characteristic N-H stretching and bending vibrations.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡N in [Fe(CN)₆]⁴⁻ | Stretching | ~2040 |

| Fe-CN | Bending | ~600 |

| CN-Fe | Bending | ~500 |

| NH₄⁺ | N-H Stretching | 3300-3000 |

| NH₄⁺ | N-H Bending | ~1400 |

Note: The exact positions of the NH₄⁺ bands can vary depending on hydrogen bonding and the crystalline environment.

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. For this compound, Raman spectroscopy can be used to further probe the vibrations of the [Fe(CN)₆]⁴⁻ anion and the NH₄⁺ cation.

Studies on various hexacyanoferrate complexes have provided assignments for the fundamental vibrational modes. researchgate.net The totally symmetric "breathing" mode of the Fe-C bonds is a characteristic Raman active vibration.

Table 2: Key Raman Active Vibrational Modes in Hexacyanoferrate Complexes

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |

| ν(C≡N) | Cyanide stretching | 2050-2150 |

| ν(Fe-C) | Iron-carbon stretching | 350-450 |

| δ(Fe-CN) | Iron-carbon-nitrogen bending | 500-600 |

Electron Spectroscopy for Surface and Electronic State Analysis

Electron spectroscopy techniques are powerful tools for investigating the elemental composition and electronic states of the surface of a material. These methods are highly surface-sensitive, typically probing the top few nanometers of a sample.

X-ray Photoelectron Spectroscopy (XPS) is a widely used surface analysis technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In XPS, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation state.

For this compound, XPS is particularly valuable for determining the oxidation state of the iron atom. The binding energy of the Fe 2p core level electrons is sensitive to the oxidation state, with Fe(III) exhibiting a higher binding energy than Fe(II). Studies on various metal hexacyanoferrates have shown that the Fe 2p₃/₂ photoelectron line for Fe(II) is typically observed at approximately 708 eV, while for Fe(III) it appears around 710 eV. rruff.info Additionally, the presence of satellite peaks at higher binding energies can provide information about charge transfer processes between the iron and the cyanide ligands. rruff.info

Table 3: Representative XPS Binding Energies for Iron in Hexacyanoferrates

| Core Level | Oxidation State | Approximate Binding Energy (eV) |

| Fe 2p₃/₂ | Fe(II) | ~708 |

| Fe 2p₃/₂ | Fe(III) | ~710 |

The analysis of the N 1s and C 1s core levels can also provide insights into the chemical environment of the nitrogen and carbon atoms within the cyanide and ammonium ions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of this compound by XPS provides critical insights into the oxidation state of the central iron atom and the chemical environment of the constituent elements.

In the high-resolution XPS spectrum of the Fe 2p region for a hexacyanoferrate(II) complex, the binding energy of the Fe 2p₃/₂ peak is a key indicator of the iron's oxidation state. For Fe(II) in hexacyanoferrates, this peak is typically observed around 708.5 eV. researchgate.net The presence of Fe(III) would be indicated by a peak at a higher binding energy, generally around 710-711 eV. rsc.org The spectrum of pure this compound is expected to show a primary peak characteristic of the Fe(II) state. Satellite peaks, which are often present in the spectra of iron compounds, can provide further information about the electronic structure and ligand-to-metal charge transfer. researchgate.net

The N 1s spectrum is anticipated to show two distinct peaks. One peak corresponds to the nitrogen atoms in the cyanide ligands directly bonded to the iron atom. The other, at a different binding energy, arises from the nitrogen atoms in the ammonium (NH₄⁺) counter-ions. Similarly, the C 1s spectrum will exhibit a peak corresponding to the carbon atoms of the cyanide groups. Analysis of the binding energies and peak areas allows for the determination of the elemental ratios, confirming the stoichiometry of the compound.

Table 1: Expected XPS Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |

| Iron (Fe) | 2p₃/₂ | ~708.5 | Fe(II) in [Fe(CN)₆]⁴⁻ |

| Nitrogen (N) | 1s | Two distinct peaks | N in C≡N and N in NH₄⁺ |

| Carbon (C) | 1s | Single peak | C in C≡N |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying transition metal complexes with paramagnetic centers.

This compound contains iron in the +2 oxidation state (Fe(II)). The [Fe(CN)₆]⁴⁻ anion is a low-spin d⁶ complex due to the strong-field nature of the cyanide ligands. In this configuration, all six d-electrons are paired in the t₂g orbitals, resulting in a total electron spin (S) of 0. Consequently, this compound is diamagnetic and therefore EPR silent . The absence of an EPR signal is a key piece of evidence confirming the low-spin Fe(II) state of the iron center in the complex.

Should the compound be oxidized to this compound(III), (NH₄)₃[Fe(CN)₆], the iron would be in the +3 oxidation state (Fe(III)). The [Fe(CN)₆]³⁻ anion is a low-spin d⁵ complex with one unpaired electron (S = 1/2), making it paramagnetic. An EPR spectrum of the oxidized species would be observable, providing information about the g-tensor and hyperfine coupling constants, which can further elucidate the electronic structure and symmetry of the iron's environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, both solution and solid-state NMR can provide valuable structural information.

In a ¹³C NMR spectrum, a single resonance is expected for the six equivalent carbon atoms of the cyanide ligands in the [Fe(CN)₆]⁴⁻ anion. The chemical shift of this peak would be characteristic of a cyanide carbon coordinated to a low-spin Fe(II) center. In the solid state, ¹⁵N NMR spectroscopy could potentially resolve two different nitrogen environments: the nitrogen of the cyanide ligands and the nitrogen of the ammonium cations.

While the diamagnetic nature of the Fe(II) complex allows for sharp NMR signals, the quadrupolar nature of the ¹⁴N nucleus (the most abundant nitrogen isotope) can lead to broad lines, making ¹⁵N NMR (a spin-1/2 nucleus) a more suitable, albeit less sensitive, choice for detailed structural studies. Solid-state NMR techniques, such as magic-angle spinning (MAS), are essential for obtaining high-resolution spectra of the powdered solid, allowing for the study of crystallographic non-equivalence and internuclear distances.

Mössbauer Spectroscopy for Iron Oxidation States and Coordination Environments

Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common. It provides precise information about the oxidation state, spin state, and coordination symmetry of iron atoms in a sample.

The Mössbauer spectrum of this compound, like other hexacyanoferrate(II) salts, is expected to exhibit a single, sharp absorption line at room temperature. This singlet is characteristic of the low-spin Fe(II) state in a highly symmetric, octahedral environment, as found in the [Fe(CN)₆]⁴⁻ anion. The high symmetry of the coordination sphere results in a zero electric field gradient at the nucleus, leading to no quadrupole splitting.

The isomer shift (δ) is a key parameter obtained from the Mössbauer spectrum, which is indicative of the s-electron density at the iron nucleus and thus the oxidation state. For hexacyanoferrate(II) complexes, the isomer shift is typically in the range of -0.08 to 0.20 mm/s (relative to iron metal) at room temperature. researchgate.net This value is a definitive fingerprint for the low-spin Fe(II) state in this chemical environment.

Table 2: Typical Mössbauer Parameters for Hexacyanoferrate(II) Complexes

| Parameter | Typical Value Range | Interpretation for this compound |

| Isomer Shift (δ) | -0.08 to 0.20 mm/s | Confirms the low-spin Fe(II) oxidation state. |

| Quadrupole Splitting (ΔE₋) | ~0 mm/s | Indicates a highly symmetric, octahedral coordination environment. |

Thermal Analysis Methods for Decomposition and Hydration Studies

Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to investigate its decomposition pathway and the presence of hydrated water.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information about the thermal stability and composition of the compound. For a hydrated form of this compound, the initial weight loss observed at lower temperatures (typically below 150°C) corresponds to the loss of water of hydration.

At higher temperatures, the compound undergoes decomposition. The thermal decomposition of ammonium ferrocyanide is a multi-step process. sciencemadness.org The decomposition begins with the loss of ammonia (B1221849), followed by the breakdown of the hexacyanoferrate anion, which can release toxic gases such as cyanogen. sciencemadness.org The final residue at high temperatures in an inert atmosphere would be a mixture of iron carbides and nitrides, while in an oxidizing atmosphere (air), the final product would be iron(III) oxide (Fe₂O₃). sciencemadness.org

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. The DTA curve shows peaks corresponding to thermal events. Endothermic peaks indicate processes that absorb heat, such as dehydration and some decomposition steps. Exothermic peaks represent heat-releasing processes, such as crystallization, oxidation, or certain decomposition reactions.

When analyzed concurrently with TGA, DTA provides a more complete picture of the thermal behavior. For this compound, the DTA curve would show endothermic peaks corresponding to the dehydration steps seen in the TGA. The complex decomposition at higher temperatures would be represented by a series of endothermic and potentially exothermic peaks, corresponding to the various bond-breaking and formation processes occurring.

Table 3: Summary of Thermal Events for this compound

| Temperature Range | TGA Observation | DTA Observation | Process |

| < 150°C | Initial weight loss | Endothermic peak(s) | Dehydration (loss of H₂O) |

| > 150°C | Multi-step weight loss | Multiple endo/exothermic peaks | Decomposition (loss of NH₃, breakdown of [Fe(CN)₆]⁴⁻) |

| High Temp. (in air) | Stable final mass | - | Formation of final residue (e.g., Fe₂O₃) |

Electron Microscopy Techniques for Morphological and Nanostructural Characterization

Electron microscopy offers high-resolution imaging to visualize the morphology and nanostructure of materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the external and internal features of this compound particles.

Scanning Electron Microscopy (SEM) is a vital technique for examining the surface morphology, particle size, and shape distribution of this compound. In a typical SEM analysis, a focused beam of electrons scans the surface of the sample, and the resulting interactions generate signals that produce a high-resolution, three-dimensional image.

Table 1: General Observables from SEM Analysis of Metal Hexacyanoferrates

| Parameter | Description | Typical Findings for Hexacyanoferrates |

| Morphology | The overall shape and structure of the particles. | Cubic, spherical, and aggregated crystalline structures. researchgate.netmdpi.com |

| Particle Size | The dimensions of the individual particles. | Can range from nanometers to micrometers, depending on synthesis conditions. |

| Surface Topography | The fine details of the particle surface, such as smoothness, roughness, and porosity. | Surfaces can be smooth or exhibit features like folds, cracks, and pores. nih.gov |

| Dispersion | The degree of aggregation or separation of particles. | Can be well-dispersed or form larger agglomerates. |

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the characterization of the internal structure and crystallographic details of this compound nanoparticles. In TEM, a beam of electrons is transmitted through an ultrathin sample, and the interactions are used to form an image.

TEM analysis of various metal hexacyanoferrate nanoparticles has confirmed their crystalline nature and provided insights into their size and shape at the nanoscale. nih.govresearchgate.net For example, TEM images of copper hexacyanoferrate nanoparticles have been used to determine their size and shape distribution. researchgate.net High-resolution TEM (HRTEM) can even reveal the atomic lattice fringes of the crystals, providing information about their crystallographic orientation and defects. mdpi.com For this compound, TEM would be instrumental in confirming the crystalline structure, identifying any lattice defects, and accurately measuring the size and shape of primary nanoparticles.

Table 2: Information Obtainable from TEM Analysis of Nanoparticles

| Parameter | Description | Relevance to this compound |

| Particle Size and Distribution | Precise measurement of nanoparticle dimensions. mdpi.com | Crucial for understanding reactivity and physical properties. |

| Morphology | Detailed shape of individual nanoparticles. | Elucidation of the fundamental crystal habit. |

| Crystallinity | Determination of the crystalline or amorphous nature of the material. | Confirmation of the expected crystalline structure. |

| Internal Structure | Visualization of internal features such as core-shell structures or porosity. researchgate.net | Insights into the material's formation and potential for encapsulation. |

| Lattice Imaging | High-resolution imaging of the atomic lattice. | Provides information on crystallographic planes and defects. |

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a material. nih.govwikipedia.org It is particularly valuable for complex materials like this compound as it does not require long-range crystalline order and can be applied to samples in various states. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jp

The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, provides information about the oxidation state and coordination geometry of the absorbing atom. kyoto-u.ac.jp For this compound, XANES at the iron (Fe) K-edge would be particularly informative. The energy position of the absorption edge is sensitive to the oxidation state of the iron atom; a higher oxidation state results in a shift of the edge to higher energies. kyoto-u.ac.jp

In a comprehensive study of aqueous hexacyanoferrate complexes, XANES was used to probe the electronic structure around the Fe atom. uci.edu The features in the XANES spectrum arise from electronic transitions from the core level (e.g., Fe 1s) to unoccupied molecular orbitals. wikipedia.orguci.edu The shape and intensity of these features are characteristic of the symmetry of the metal's coordination environment. For the hexacyanoferrate(II) anion in this compound, the iron is in a +2 oxidation state and is octahedrally coordinated by six cyanide ligands. The XANES spectrum would reflect this specific electronic configuration and geometry.

The EXAFS region consists of fine oscillations that extend for several hundred eV above the absorption edge. kyoto-u.ac.jp These oscillations arise from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of the EXAFS spectrum can provide quantitative information about the local atomic environment around the absorbing atom, including the types of neighboring atoms, their distances (bond lengths), and their coordination numbers. uci.edu

For this compound, EXAFS analysis at the Fe K-edge would allow for the precise determination of the Fe-C and Fe-N bond distances within the [Fe(CN)₆]⁴⁻ anion. A study on related hexacyanoferrate complexes demonstrated that the fit of the EXAFS data included single scattering paths for Fe-C and Fe-N, as well as multiple scattering paths for Fe-C-N. uci.edu This level of detail is crucial for understanding the precise geometry of the complex anion and how it might be influenced by its environment.

Table 3: Structural Parameters from EXAFS Analysis of Hexacyanoferrate Complexes

| Parameter | Description | Expected Information for this compound |

| Coordination Number | The number of nearest-neighbor atoms to the absorbing atom. | Confirmation of six-coordinate iron. |

| Bond Distance | The distance between the absorbing atom and its neighbors. | Precise determination of Fe-C bond lengths. |

| Debye-Waller Factor | A measure of the structural and thermal disorder. | Information on the rigidity of the hexacyanoferrate anion. |

UV-Vis Spectroscopy for Optical Properties

UV-Vis spectroscopy is used to study the electronic transitions in a molecule or ion by measuring its absorption of ultraviolet and visible light. For this compound, the UV-Vis spectrum is dominated by the electronic transitions within the [Fe(CN)₆]⁴⁻ anion.

The experimental UV-Vis absorption spectrum of the aqueous hexacyanoferrate(II) complex, which is the anion in this compound, shows distinct absorption bands. uci.eduosti.gov These bands are assigned to ligand-field (d-d) transitions and metal-to-ligand charge-transfer (MLCT) transitions. A study combining experimental measurements and theoretical simulations identified spectral features for the Fe(II) complex at approximately 3.67 eV and 4.71 eV, corresponding to d-d transitions mixed with ligand and solvent orbitals, and a strong feature at 5.31 eV attributed to metal-to-ligand transitions. uci.eduosti.gov The exact peak positions and intensities can be influenced by the solvent and the cation present. UV-Vis spectroscopy is also a valuable tool for determining the concentration of ferrocyanide and ferricyanide (B76249) ions in solution, with characteristic absorbance wavelengths for each species. jcsp.org.pk

Table 4: Representative UV-Vis Absorption Bands for Aqueous Hexacyanoferrate(II)

| Wavelength (nm) | Energy (eV) | Assignment |

| ~338 | 3.67 | d-d transitions (ligand field transitions) |

| ~263 | 4.71 | d-d transitions (ligand field transitions) |

| ~233 | 5.31 | Metal-to-Ligand Charge-Transfer (MLCT) |

Note: The data presented is based on studies of aqueous hexacyanoferrate(II) complexes and serves as a close approximation for this compound in solution. uci.eduosti.gov

Electrochemical Behavior and Redox Chemistry of Tetraammonium Hexacyanoferrate

Fundamental Redox Mechanisms of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ Couple

The cornerstone of tetraammonium hexacyanoferrate's electrochemical behavior is the reversible, one-electron oxidation-reduction of the hexacyanoferrate anion complex. The process involves the interconversion between the ferrocyanide ([Fe(CN)₆]⁴⁻) and ferricyanide (B76249) ([Fe(CN)₆]³⁻) forms:

[Fe(CN)₆]⁴⁻ ⇌ [Fe(CN)₆]³⁻ + e⁻

This redox couple is widely utilized as a standard in electrochemical research due to its well-behaved and predictable nature in aqueous solutions. nih.gov The reaction is generally considered to be rapid and reversible on many electrode materials. comsol.com

Voltammetric and Amperometric Studies

Voltammetric and amperometric techniques are powerful tools for probing the redox behavior of the hexacyanoferrate system. These methods involve applying a potential to an electrode and measuring the resulting current, providing insights into reaction kinetics, diffusion, and concentration.

Cyclic voltammetry is a primary technique used to characterize the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ redox couple. A typical cyclic voltammogram in an aqueous solution containing this compound exhibits a pair of well-defined peaks: an anodic peak corresponding to the oxidation of [Fe(CN)₆]⁴⁻ to [Fe(CN)₆]³⁻ and a cathodic peak for the reverse reduction process. nih.gov

For a reversible, one-electron process, the separation between the anodic peak potential (Epa) and the cathodic peak potential (Epc), denoted as ΔEp, is theoretically 59 mV at 25°C. In practice, values slightly larger than this are often observed, indicating a quasi-reversible process where the rate of electron transfer is finite. unesp.br

The scan rate (ν), the rate at which the potential is swept, has a predictable effect on the cyclic voltammogram. The peak current (ip) is directly proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Ševčík equation. rsc.org Increasing the scan rate leads to an increase in the peak currents and often a larger peak separation (ΔEp), further indicating the quasi-reversible nature of the kinetics. comsol.com

| Scan Rate (mV/s) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Current (Ipc) (µA) | Peak Separation (ΔEp) (mV) |

|---|---|---|---|

| 25 | 25.5 | -26.0 | 75 |

| 50 | 36.1 | -36.8 | 80 |

| 100 | 51.0 | -52.1 | 88 |

| 200 | 72.3 | -73.8 | 102 |

Differential pulse voltammetry is a more sensitive technique than cyclic voltammetry and is often employed for quantitative analysis. In DPV, the potential is scanned with a series of regular pulses superimposed on a linear potential ramp. The current is measured twice during each pulse cycle, just before the pulse is applied and again at the end of the pulse. The difference in these two current measurements is then plotted against the potential.

This method effectively minimizes the contribution of the non-faradaic (capacitive) current, resulting in a peaked voltammogram where the peak height is directly proportional to the concentration of the analyte. DPV has been successfully used for the determination of various analytes using electrodes chemically modified with hexacyanoferrate complexes. tandfonline.comjournalcsij.com The technique's enhanced sensitivity allows for the detection of low concentrations of electroactive species. journalcsij.com

Chronoamperometry involves stepping the electrode potential from a value where no reaction occurs to a potential where the redox reaction is diffusion-controlled, and then measuring the resulting current as a function of time. For the hexacyanoferrate system, stepping the potential to a value sufficient to oxidize [Fe(CN)₆]⁴⁻ results in a current that decays over time as the concentration of the reactant at the electrode surface is depleted.

The relationship between current (i) and time (t) is described by the Cottrell equation:

i(t) = nFAD¹/²C / (πt)¹/²

where:

n is the number of electrons transferred (1 for this system)

F is the Faraday constant

A is the electrode area

D is the diffusion coefficient of the species

C is the bulk concentration

A plot of current versus the inverse square root of time (t⁻¹/²) yields a straight line, the slope of which can be used to determine the diffusion coefficient (D) of the hexacyanoferrate ion. rsc.orgasdlib.org This technique is a standard method for measuring diffusion coefficients of electroactive species. utexas.eduresearchgate.net

| Ion | Supporting Electrolyte | Diffusion Coefficient (D) (cm²/s) |

|---|---|---|

| [Fe(CN)₆]⁴⁻ | 0.1 M KCl | 6.5 x 10⁻⁶ |

| [Fe(CN)₆]³⁻ | 0.1 M KCl | 7.2 x 10⁻⁶ |

| [Fe(CN)₆]⁴⁻ | 1.0 M KNO₃ | 6.3 x 10⁻⁶ |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a non-destructive technique used to investigate the properties of the electrode/electrolyte interface. It involves applying a small amplitude AC potential perturbation over a wide range of frequencies and measuring the current response. The resulting impedance data is often visualized in a Nyquist plot, which graphs the imaginary part of the impedance (-Z") against the real part (Z'). uci.edugamry.com

For the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ system, a typical Nyquist plot displays a semicircle at high frequencies followed by a straight line at low frequencies. nih.govmdpi.com

High-Frequency Intercept: The point where the plot intersects the real axis at high frequencies represents the solution resistance (Rs) , which is the resistance of the electrolyte between the working and reference electrodes.

Semicircle Diameter: The diameter of the semicircle corresponds to the charge-transfer resistance (Rct) . This is a measure of the kinetic resistance to the electron transfer reaction at the electrode surface. A smaller diameter indicates faster electron transfer kinetics.

Low-Frequency Line: The straight line observed at lower frequencies, known as the Warburg impedance, has a slope of approximately 45 degrees and is characteristic of a process limited by mass transport (diffusion) of the redox species to the electrode surface. mdpi.com

EIS is highly sensitive to changes at the electrode surface, making it an excellent tool for studying electrode modification, corrosion, and the kinetics of interfacial charge transfer. mdpi.comresearchgate.net

Influence of Solvent and Electrolyte Medium on Redox Properties

The electrochemical properties of the hexacyanoferrate couple are profoundly influenced by the nature of the solvent and the composition of the supporting electrolyte. researchgate.net

The formal redox potential (E°') of the [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ couple can shift significantly when the solvent is changed from water to a non-aqueous medium. This is due to differences in the solvation energies of the -4 and -3 charged anions. Polar aprotic solvents can cause dramatic shifts in the reduction potential compared to aqueous solutions.

The type of cation (e.g., Li⁺, K⁺, Cs⁺) in the supporting electrolyte also plays a critical role. Cations can form ion pairs with the highly charged hexacyanoferrate anions. The strength of this ion pairing differs for the [Fe(CN)₆]⁴⁻ and [Fe(CN)₆]³⁻ ions, which alters their relative stabilities and, consequently, the measured redox potential. "Structure-breaking" ions like Cs⁺ have been found to affect the system's entropy differently than "structure-making" ions like Li⁺. rsc.org These interactions can also affect the rate of electron transfer by modifying the structure of the electrical double layer at the electrode-solution interface. rsc.org

Electron Transfer Kinetics and Mechanisms at Electrode Interfaces

The electrochemical behavior of this compound is fundamentally governed by the electron transfer kinetics of the hexacyanoferrate ([Fe(CN)₆]³⁻/⁴⁻) redox couple at the electrode-electrolyte interface. The rate and mechanism of this electron transfer are influenced by the electrode material, the electrolyte composition, and the intrinsic properties of the hexacyanoferrate complex.

Studies on analogous metal hexacyanoferrate (MHCF) systems provide significant insight into these processes. The kinetics can be limited by either the electron transfer reaction itself or the diffusion of cations within the material's lattice. For instance, in some iron hexacyanoferrates (FeHCF), the reduction of the high-spin, carbon-bound iron atom causes a transition from an insulator to a conductor; in this case, the process rate is limited by the electron transfer reaction. soton.ac.uk Conversely, the reoxidation, which involves a transition from a conductor back to an insulator, is often limited by the rate of cation diffusion within the lattice. soton.ac.uk The specific rate-determining step is dependent on the oxidation state of the metal atoms within the hexacyanoferrate structure. soton.ac.uk

The use of nanomaterials as electrodes can significantly impact electron transfer kinetics. The high surface area and unique electronic properties of nanoparticles can catalyze the redox reaction. For example, gold nanoparticles (Au-NPs) have been shown to be efficient catalysts for the reduction of ferricyanide ([Fe(CN)₆]³⁻) to ferrocyanide ([Fe(CN)₆]⁴⁻). nih.gov In such catalyzed reactions, the reaction order with respect to the hexacyanoferrate concentration can change; for instance, from zero-order for a non-catalyzed reaction to first-order when catalyzed by Au-NPs. nih.gov The nanoparticles can act as a reservoir for electrons, facilitating their transfer to the ferricyanide ions that diffuse to the nanoparticle surface. nih.gov

Advanced analytical techniques are employed to probe the mechanisms of electron transfer. X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to study the electron distribution and charge transfer within the hexacyanoferrate molecule. XPS can determine the oxidation states of the iron atoms and quantify the ratios of Fe(II) and Fe(III) in the material, while FTIR provides information on the bonding environment of the cyanide ligands, which is sensitive to the oxidation state of the iron center.

Charge Storage Mechanisms in Energy Systems

This compound is a member of the broader class of Prussian Blue analogues (PBAs) investigated for energy storage applications, particularly as cathode materials in aqueous rechargeable batteries. openreadings.eumdpi.com The primary charge storage mechanism is based on a Faradaic, diffusion-limited process involving the intercalation and deintercalation of cations into the open-framework crystal structure of the material. openreadings.euillinois.eduresearchgate.net

The unique open-channel framework of hexacyanoferrates allows for the reversible insertion and extraction of various charge-carrying ions, such as ammonium (B1175870) (NH₄⁺), zinc (Zn²⁺), nickel (Ni²⁺), sodium (Na⁺), and potassium (K⁺). soton.ac.ukopenreadings.eursc.orgresearchgate.net This process is coupled with the reversible redox reaction of the iron centers within the structure:

Fe³⁺ + e⁻ ↔ Fe²⁺

The performance of hexacyanoferrate-based electrodes is highly dependent on the stability of this host structure during repeated ion insertion/extraction cycles. The large ionic channels are beneficial for high-rate capability, as they facilitate rapid ion transport. rsc.org Materials like zinc hexacyanoferrate and copper hexacyanoferrate have demonstrated potential as cathodes in aqueous zinc-ion batteries (AZIBs) and other emerging battery chemistries due to their structural stability, low cost, and the intrinsic safety of aqueous electrolytes. openreadings.eunih.govresearchgate.net For example, a K₂Zn₃[Fe(CN)₆]₂ electrode delivered a reversible capacity of 54.3 mAh g⁻¹ over 2500 cycles with a very low capacity decay. rsc.org Similarly, NH₄⁺-rich copper hexacyanoferrate has shown remarkable rate performance, maintaining a capacity of 59.0 mAh g⁻¹ at a high rate of 50 C and achieving over 86% capacity retention after 20,000 cycles at an ultra-high rate of 180 C. researchgate.net

The table below summarizes the electrochemical performance of various hexacyanoferrate compounds in different aqueous ion battery systems, illustrating their potential as robust energy storage materials.

| Hexacyanoferrate Compound | Battery System | Specific Capacity (mAh g⁻¹) | Cycling Stability | Rate | Reference |

|---|---|---|---|---|---|

| K₂Zn₃[Fe(CN)₆]₂ (K-ZnHCF) | Aqueous Ni-ion | 54.3 | 0.0023% decay per cycle over 2500 cycles | 1 C | rsc.org |

| Copper Hexacyanoferrate (CuHCF) | Aqueous Zn-ion | ~60 | 83% retention after 40,000 cycles | 17 C | semanticscholar.org |

| NH₄⁺-rich Copper Hexacyanoferrate (N-CuHCF) | Aqueous NH₄-ion | 59.0 | 86.5% retention after 20,000 cycles | 50 C / 180 C | researchgate.net |

| CuZnHCF (93:7 ratio) | Aqueous Zn-ion | Not specified | 85.5% retention after 1000 cycles | 1 C | researchgate.net |

| LiFePO₄ (in Mn-based electrolyte) | Aqueous Mn²⁺/H⁺ hybrid | 109.2 | 42.1% retention after 3000 cycles | 320 mA g⁻¹ | nih.gov |

Catalytic Activity and Reaction Mechanisms Involving Tetraammonium Hexacyanoferrate

Electrocatalysis by Hexacyanoferrate-Based Materials

Hexacyanoferrate-based materials and their derivatives have emerged as highly effective and low-cost electrocatalysts. dtu.dk Their porous, crystalline structure and the ability to finely tune their metallic compositions make them ideal candidates for mediating complex electrochemical reactions. dtu.dkacs.org These materials often serve as precursors, being transformed through processes like pyrolysis or phosphorization into even more active species for energy conversion applications. dtu.dkacs.org

The hydrogen evolution reaction (HER) is a critical process for producing hydrogen fuel through water splitting. While hexacyanoferrates themselves are not typically the primary catalysts, they serve as excellent precursors for synthesizing highly active HER electrocatalysts. dtu.dk Through thermal treatment processes, Prussian Blue analogues can be converted into transition metal phosphides, carbides, or alloys that exhibit remarkable catalytic performance. acs.org

For instance, Fe-Co Prussian blue analogue nanocones have been synthesized and subsequently converted into Fe-doped CoₓP nanocones. acs.org The incorporation of iron was found to significantly enhance the electrocatalytic activity for HER compared to monometallic cobalt phosphide. acs.org Similarly, a self-supported NiFeP catalyst, derived from a NiFe PBA precursor, demonstrated strong performance as both an HER and OER electrocatalyst, capable of delivering a current density of 10 mA cm⁻² at a low HER overpotential of 105 mV. dtu.dk Another study on cobalt hexacyanoferrate reported achieving the same current density at an overpotential of 483 mV. researchgate.net

Table 1: HER Performance of Electrocatalysts Derived from Hexacyanoferrate Precursors

| Catalyst | Precursor | Overpotential @ 10 mA cm⁻² | Reference |

|---|---|---|---|

| Fe-doped CoₓP | Fe-Co PBA | Not specified | acs.org |

| NiFeP@NiP@NF | NiFe PBA | 105 mV | dtu.dk |

The oxygen reduction reaction (ORR) is fundamental to the operation of fuel cells and metal-air batteries. Designing catalysts with multiple active centers is a promising strategy to enhance the complex ORR process. researchgate.net Derivatives of hexacyanoferrates are effective in this role due to their ability to host multiple, synergistically interacting metal sites.

A multicatalytic center electrocatalyst, Fe₃C/Mn₃O₄ encased in N-doped graphitic layers, was synthesized using an iron manganese Prussian blue analogue as a precursor. researchgate.net This material exhibited a high half-wave potential (E₁/₂) of 0.86 V for ORR in an alkaline medium (0.1 M KOH) and demonstrated strong performance across a wide pH range. researchgate.net The excellent activity was attributed to the synergistic effect of multiple active sites (Fe-Nₓ, Fe₃C, and Mn₃O₄) that facilitate proton-coupled electron transfer, lowering the energy barrier for the reaction. researchgate.net High-entropy Prussian blue analogues have also been developed as bifunctional catalysts for both ORR and the oxygen evolution reaction (OER), which is crucial for rechargeable zinc-air batteries. acs.org

Hexacyanoferrate-modified electrodes are widely employed in the electrocatalytic oxidation of various organic and biological molecules, forming the basis for many chemical sensors and biosensors. washington.edufrancescoriccilab.com The oxidized form of the hexacyanoferrate complex acts as a mediator, facilitating electron transfer from the substrate to the electrode at a significantly lower potential than is required for direct oxidation. francescoriccilab.com

Cobalt hexacyanoferrate (CoFePB) has been identified as a highly selective and stable electrocatalyst for the oxidation of formate to CO₂. rafaldb.com It achieves current densities (~10 mA cm⁻² at 1.4 V vs RHE) that are substantially higher than those of noble metal catalysts like platinum and palladium under identical conditions, primarily because it is not poisoned by reaction intermediates. rafaldb.com Prussian blue modified electrodes have also been thoroughly investigated for the oxidation of thiols, such as cysteine, thiocholine, and glutathione. francescoriccilab.comnih.gov The mediated oxidation occurs at a potential of approximately +200 mV vs. Ag/AgCl, avoiding the high overpotentials needed at conventional electrodes. francescoriccilab.com Furthermore, a Prussian blue-modified metal-organic framework, PB/MIL-101(Fe), has been shown to possess intrinsic peroxidase-like activity, catalytically oxidizing substrates like 3,3′,5,5′-tetramethylbenzidine (TMB) in the presence of H₂O₂.

Homogeneous and Heterogeneous Catalysis

Beyond electrocatalysis, the hexacyanoferrate(III) ion is a versatile oxidizing agent in solution-phase reactions for a wide range of compounds. These reactions typically proceed via an outer-sphere electron transfer mechanism, where the hexacyanoferrate complex remains intact and accepts an electron from the substrate through its cyano ligands. rjlbpcs.com This makes it a selective, one-electron oxidant, particularly for easily oxidizable substrates. rjlbpcs.comresearchgate.net

Hexacyanoferrate(III) has been used to study the oxidation kinetics of a diverse array of organic substrates, including phenols, alcohols, amines, aldehydes, sugars, α-hydroxy acids, and amino acids. rjlbpcs.com The reaction rate is often dependent on pH, as the protonated or deprotonated forms of the substrate can exhibit different reactivities. rjlbpcs.com

A notable example is the oxidation of ascorbic acid (vitamin C). Kinetic studies in an acidic medium show that the reaction is first order with respect to both hexacyanoferrate(III) and ascorbic acid. jocpr.comresearchgate.net The mechanism involves the formation of an intermediate free radical, which is then rapidly oxidized by a second hexacyanoferrate(III) ion. jocpr.com Similarly, the oxidation of the amino acid cysteine by electrochemically generated hexacyanoferrate(III) has been studied, demonstrating a catalytic (EC') mechanism where the hexacyanoferrate(II) is regenerated by the chemical reaction and can be re-oxidized at the electrode. nih.gov

In the realm of heterogeneous catalysis, nickel hexacyanoferrate (NiHCF) mesocrystals, after an alkaline etching process to create hollow mesoframes, have shown significant catalytic activity. mdpi.com These frameworks demonstrated high efficiency in the peroxomonosulfate (PMS)-mediated degradation of organic pollutants like bisphenol-A, with a reaction rate constant over 10,000 times higher than that of the uncatalyzed reaction. mdpi.com

Table 2: Examples of Substrates Oxidized by Hexacyanoferrate(III)

| Substrate Class | Specific Examples | Reference |

|---|---|---|

| Alcohols | Cyclopentanol, Cyclohexanol | researchgate.net |

| Amines | Aliphatic and cyclic amines | rjlbpcs.com |

| Thiols | Cysteine, Thiocholine | francescoriccilab.comnih.gov |

| Organic Acids | Ascorbic acid, Formate | rafaldb.comjocpr.comresearchgate.net |

| Aromatic Compounds | Phenols, Toluene | rjlbpcs.com |

The catalytic activity in reactions involving hexacyanoferrates can be significantly influenced or promoted by the presence of other metal ions. This metal-ion catalysis can occur through several mechanisms, including the formation of ion-pairs, acting as a Lewis acid, or facilitating the decomposition of reactants. nih.gov

For instance, the thermal decomposition of the hexacyanoferrate(II) ion is strongly catalyzed by the addition of mercury(II) ions. Kinetic data suggest that the mechanism involves the formation of ion-pairs between Hg²⁺ and [Fe(CN)₆]⁴⁻, with the rate-determining step being the attack of the mercury(II) ion on the cyano-group. Similarly, the oxidation of various organic substrates by alkaline hexacyanoferrate(III) can be catalyzed by osmium(VIII). researchgate.net In the oxidation of cycloalkanols, the reaction shows a first-order dependence on the concentration of the Os(VIII) catalyst. researchgate.net Trace amounts of metal ions can also catalyze the oxidation of hexacyanoferrate(II) by hydrogen peroxide. acs.org These examples highlight how secondary metal ions can play a crucial role in modulating the redox reactivity of the primary hexacyanoferrate complex. nih.govacs.org

Free Radical Intermediacy in Catalytic Processes

The hexacyanoferrate(III) ion, [Fe(CN)₆]³⁻, is a well-established one-electron oxidant and often participates in catalytic cycles that involve free radical intermediates. These reactions are characterized by the transfer of a single electron, leading to the formation of highly reactive radical species that can then undergo further reactions. Free radical reactions are fundamental in many chemical processes and can be initiated through thermal, photochemical, or redox pathways. uomustansiriyah.edu.iqmasterorganicchemistry.com

One illustrative example of free radical involvement is the copper(II)-catalyzed oxidation of L-phenylalanine by hexacyanoferrate(III). In this multi-step process, an intermediate complex forms between the amino acid and the copper(II) catalyst. This complex then interacts with the hexacyanoferrate(III) ion in the rate-determining step to generate an L-phenylalanine free radical and hexacyanoferrate(II), with the copper catalyst being regenerated. The resulting free radical is highly reactive and proceeds through further steps to yield the final oxidation product. The presence of free radicals in such reactions has been confirmed through polymerization tests, where the addition of a scavenger like acrylonitrile to the reaction mixture results in the formation of a polymer, a characteristic outcome of free radical processes. scielo.org.za

The general mechanism for such a reaction can be summarized as follows:

Formation of a Catalyst-Substrate Complex: The catalyst (e.g., Cu(II)) forms a complex with the substrate (e.g., L-phenylalanine).

Electron Transfer and Radical Formation: The complex reacts with hexacyanoferrate(III) in a single electron transfer step to produce a substrate radical, hexacyanoferrate(II), and regenerates the catalyst.

Radical Reaction and Product Formation: The substrate radical undergoes further reaction, often with another molecule of hexacyanoferrate(III), to form the final product.

While this mechanism is described for hexacyanoferrate(III) in general, the specific influence of the tetraammonium cation on the reaction kinetics and thermodynamics is not extensively detailed in the available literature.

Table 1: Key Species in the Cu(II)-Catalyzed Oxidation of L-phenylalanine by Hexacyanoferrate(III)

| Species | Role in the Reaction |

|---|---|

| Hexacyanoferrate(III) | Oxidizing agent, accepts an electron |

| L-phenylalanine | Substrate, is oxidized |

| Copper(II) | Catalyst, facilitates electron transfer |

| L-phenylalanine free radical | Reactive intermediate |

| Hexacyanoferrate(II) | Reduced form of the oxidizing agent |

Photoinduced Catalysis Mechanisms

Photoinduced catalysis involves the use of light to drive chemical reactions. In the context of hexacyanoferrate complexes, this often involves the absorption of photons, leading to the formation of excited states that can then participate in electron transfer or other chemical transformations. The photocatalytic degradation of hexacyanoferrate(III) is a notable example of such a process. mdpi.com

When a photocatalyst like titanium dioxide (TiO₂) is irradiated with photons of sufficient energy, electrons are promoted to the conduction band, creating electron-hole pairs. These charge carriers can then initiate redox reactions. The holes in the valence band are strongly oxidizing and can generate hydroxyl radicals (•OH) from water, while the electrons in the conduction band can reduce oxygen to form superoxide radicals (O₂•⁻). mdpi.com

The photocatalytic degradation of hexacyanoferrate(III) often proceeds through an initial reduction to hexacyanoferrate(II), followed by the degradation of the complex. This process can lead to the release of free cyanide ions, which can then be further oxidized to less toxic species like cyanate. mdpi.com Studies on the photolysis of hexacyanoferrate(II) have shown that it can undergo photodissociation upon exposure to UV light, leading to the formation of aquapentacyanoferrate(II) and the release of cyanide ions. researchgate.net

The efficiency of these photocatalytic processes can be influenced by various factors, including the pH of the solution, the presence of oxygen, and the nature of the photocatalyst. While these mechanisms are described for hexacyanoferrate complexes, the specific use of tetraammonium hexacyanoferrate in these studies is not always specified.

Table 2: Steps in the Photocatalytic Degradation of Hexacyanoferrate(III) with TiO₂

| Step | Description |

|---|---|

| Photoexcitation | TiO₂ absorbs a photon, creating an electron-hole pair (e⁻/h⁺). |

| Generation of Radicals | The hole (h⁺) oxidizes water to form hydroxyl radicals (•OH). The electron (e⁻) reduces oxygen to form superoxide radicals (O₂•⁻). |

| Reduction of Hexacyanoferrate(III) | Hexacyanoferrate(III) is reduced to hexacyanoferrate(II) by the photogenerated electrons. |

| Degradation of the Complex | The hexacyanoferrate(II) complex is degraded by the reactive oxygen species, leading to the release of cyanide ions. |

| Oxidation of Cyanide | The released cyanide ions can be oxidized to less harmful substances like cyanate. |

Enzyme Mimetic Catalysis (Nanozymes)

Nanozymes are nanomaterials that exhibit enzyme-like catalytic activities. They have garnered significant interest due to their high stability, low cost, and tunable catalytic properties compared to natural enzymes. mdpi.com Various metal hexacyanoferrates, which are structurally related to Prussian blue, have been shown to possess intrinsic enzyme-mimetic activities, particularly peroxidase-like and oxidase-like activities. mdpi.comnih.gov